![molecular formula C17H19NO5 B10973553 3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10973553.png)
3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the benzodioxin moiety, which can be synthesized from catechol and ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin . This intermediate is then reacted with suitable reagents to introduce the carbamoyl group.
The bicyclo[2.2.1]heptane-2-carboxylic acid core can be synthesized through a Diels-Alder reaction involving cyclopentadiene and maleic anhydride, followed by hydrolysis and decarboxylation . The final step involves coupling the benzodioxin moiety with the bicyclo[2.2.1]heptane-2-carboxylic acid core using carbodiimide coupling agents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes, potentially inhibiting their activity by binding to the active site. The bicyclo[2.2.1]heptane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl derivatives: These compounds share the benzodioxin moiety but differ in the attached functional groups.
Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives: These compounds have the same bicyclic core but vary in the substituents attached to the carboxylic acid group.
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the combination of the benzodioxin moiety and the bicyclo[2.2.1]heptane core, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C17H19NO5 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H19NO5/c19-16(14-9-1-2-10(7-9)15(14)17(20)21)18-11-3-4-12-13(8-11)23-6-5-22-12/h3-4,8-10,14-15H,1-2,5-7H2,(H,18,19)(H,20,21) |
InChI Key |
CZQDHPQTMYYWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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